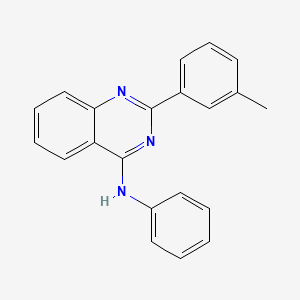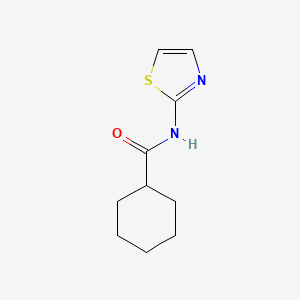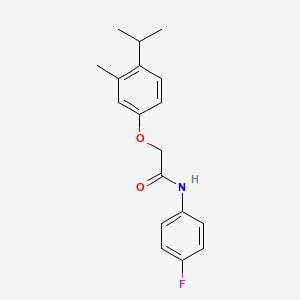
2-(3-甲基苯基)-N-苯基-4-喹唑啉胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methylphenyl)-N-phenylquinazolin-4-amine is an organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This specific compound is characterized by the presence of a 3-methylphenyl group and a phenyl group attached to the quinazoline core
科学研究应用
2-(3-methylphenyl)-N-phenylquinazolin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Quinazoline derivatives have shown promise as anticancer, antiviral, and anti-inflammatory agents.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Researchers investigate the compound’s interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound can be used in the development of specialty chemicals and intermediates for various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)-N-phenylquinazolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzonitrile and 2-aminobenzophenone.
Formation of Quinazoline Core: The quinazoline core is formed through a cyclization reaction. This can be achieved by reacting 3-methylbenzonitrile with 2-aminobenzophenone in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under reflux conditions.
Amination: The final step involves the introduction of the amine group. This can be done by reacting the intermediate product with aniline in the presence of a base, such as potassium carbonate (K2CO3), under elevated temperatures.
Industrial Production Methods
Industrial production of 2-(3-methylphenyl)-N-phenylquinazolin-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
化学反应分析
Types of Reactions
2-(3-methylphenyl)-N-phenylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl rings can be replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Quinazoline derivatives with different oxidation states.
Reduction: Reduced forms of the compound with hydrogenated quinazoline cores.
Substitution: Substituted quinazoline derivatives with various functional groups.
作用机制
The mechanism of action of 2-(3-methylphenyl)-N-phenylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways. In medicinal chemistry, quinazoline derivatives are known to target kinases, which play a crucial role in cell signaling and proliferation. By inhibiting kinase activity, the compound can exert anticancer effects by preventing the growth and division of cancer cells.
相似化合物的比较
Similar Compounds
2-phenylquinazolin-4-amine: Lacks the 3-methylphenyl group, making it less hydrophobic.
2-(4-methylphenyl)-N-phenylquinazolin-4-amine: Similar structure but with a different position of the methyl group on the phenyl ring.
2-(3-chlorophenyl)-N-phenylquinazolin-4-amine: Contains a chlorine atom instead of a methyl group, affecting its electronic properties.
Uniqueness
2-(3-methylphenyl)-N-phenylquinazolin-4-amine is unique due to the presence of the 3-methylphenyl group, which enhances its hydrophobicity and potentially its binding affinity to certain molecular targets. This structural feature can influence the compound’s pharmacokinetic properties, such as solubility and membrane permeability, making it a valuable candidate for drug development.
属性
IUPAC Name |
2-(3-methylphenyl)-N-phenylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3/c1-15-8-7-9-16(14-15)20-23-19-13-6-5-12-18(19)21(24-20)22-17-10-3-2-4-11-17/h2-14H,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVCQAULPUFOTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-4-morpholinecarboxamide](/img/structure/B5521716.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide](/img/structure/B5521723.png)
![2-(1-methylpyrrolidin-3-yl)-9-(2-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5521730.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-(3,4-dimethylphenyl)-1-piperidinecarboxamide](/img/structure/B5521743.png)
![N-(2-oxo-2-{4-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}ethyl)benzamide](/img/structure/B5521747.png)
![[4-bromo-2-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-nitrobenzenesulfonate](/img/structure/B5521752.png)
![2-bromo-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B5521762.png)



![6-(pyrrolidin-1-ylmethyl)-4-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-1,4-oxazepan-6-ol](/img/structure/B5521790.png)
![N-[(E)-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methylideneamino]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide](/img/structure/B5521808.png)
![2-furyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5521831.png)
